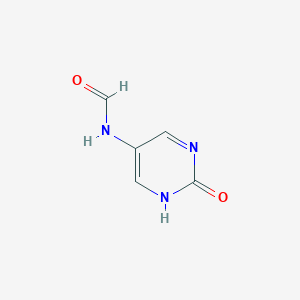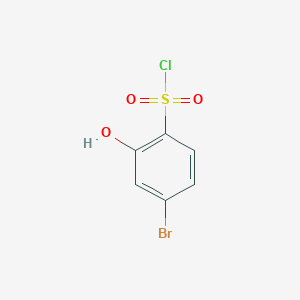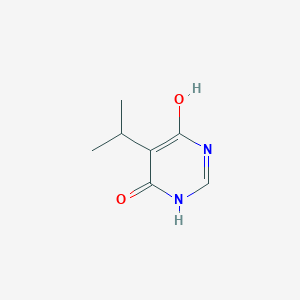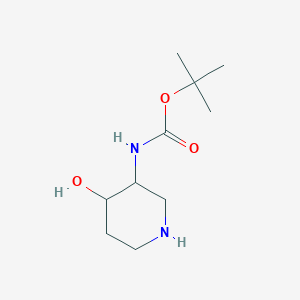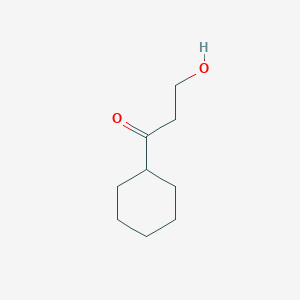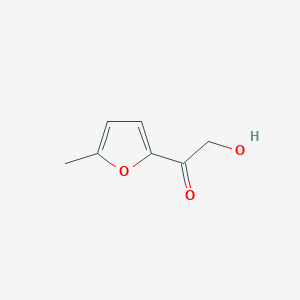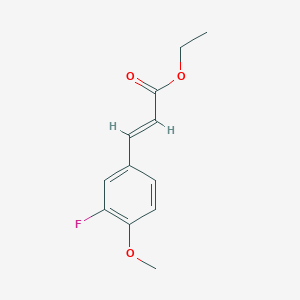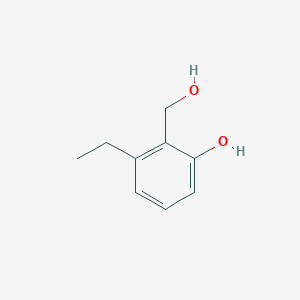
3-Ethyl-2-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the hydroxymethylation of phenols. This process typically uses formaldehyde as a reagent under acidic or basic conditions. For instance, the reaction of phenol with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene can yield 2-hydroxymethyl derivatives of phenols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of phenol hydroxymethylation can be applied on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(hydroxymethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Sodium borohydride is commonly used for the reduction of aldehydes to hydroxymethyl derivatives.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 3-Ethyl-2-formylphenol or 3-Ethyl-2-carboxyphenol.
Scientific Research Applications
3-Ethyl-2-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving phenolic compounds.
Industry: Used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(hydroxymethyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
Cresols: These are methylphenols and share a similar phenolic structure with 3-Ethyl-2-(hydroxymethyl)phenol.
2-Hydroxymethylphenol: This compound is structurally similar but lacks the ethyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a hydroxymethyl group on the phenolic ring
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-ethyl-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C9H12O2/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5,10-11H,2,6H2,1H3 |
InChI Key |
XSKFSZUBDFCKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


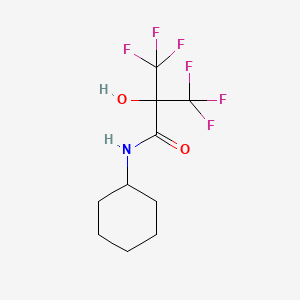
![methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate](/img/structure/B11719971.png)
![Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719973.png)
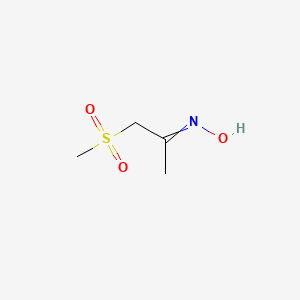
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11719992.png)
